1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene
Description
1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene (C₇H₃Cl₂F₃O) is a halogenated aromatic compound featuring two chlorine substituents at positions 1 and 2, a difluoromethoxy group (-OCF₂) at position 3, and a fluorine atom at position 4. This substitution pattern creates a highly electron-deficient aromatic ring, making it a candidate for applications in agrochemicals, pharmaceuticals, and specialty materials.
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-3-1-2-4(10)6(5(3)9)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUONMKYWSBLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a pre-chlorinated and fluorinated benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as halogenation, difluoromethylation, and purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are often used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine, fluorine, and difluoromethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Substituent Effects and Key Properties
Key Observations:
Electron Effects :
- The difluoromethoxy group (-OCF₂) in the target compound is strongly electron-withdrawing, contrasting with the electron-donating methoxy (-OCH₃) group in 1,2-dimethoxy-4-fluorobenzene. This difference significantly alters reactivity in electrophilic aromatic substitution (EAS) reactions .
- Chlorine and fluorine substituents further deactivate the ring, directing EAS to positions 5 or 6 (meta/para to existing substituents).
Physicochemical Properties: The presence of chlorine and iodine in analogs like 1,2-difluoro-4-iodobenzene increases molecular weight and boiling points compared to fluorine-only derivatives.
Handling and Stability :
- Brominated analogs like 1,4-dibromo-2,3-difluorobenzene (from Chemtronica AB’s safety data ) require stringent handling due to bromine’s reactivity. Chlorinated derivatives (e.g., the target compound) may exhibit similar precautions but with reduced oxidative instability compared to bromine.
Research and Application Gaps
- Synthetic Utility : While 1,2-difluorobenzene derivatives are well-documented in cross-coupling reactions, the target compound’s -OCF₂ group remains understudied. Its steric and electronic effects on catalytic systems (e.g., Suzuki-Miyaura coupling) warrant further investigation.
- Biological Activity: Difluoromethoxy groups are known to enhance metabolic stability in drug candidates.
Biological Activity
1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene has the molecular formula C9H6Cl2F3O. Its structure includes:
- Two chlorine atoms
- One fluorine atom
- A difluoromethoxy group
These substituents significantly influence its chemical behavior and reactivity, making it a candidate for various biological applications.
Mechanisms of Biological Activity
The biological activity of 1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of halogens enhances binding affinity to specific enzymes, potentially inhibiting their activity.
- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial effects against various pathogens, including bacteria and fungi.
- Antitumor Activity : Compounds with similar structures have shown efficacy in inhibiting tumor cell growth in vitro.
Antimicrobial Activity
Research indicates that 1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene may exhibit significant antimicrobial properties. A study evaluating fluoroarylbichalcophene derivatives found that compounds with similar structural features demonstrated effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 16 µM to 32 µM . The compound's unique halogenation pattern is hypothesized to contribute to its enhanced antimicrobial activity.
Cytotoxicity and Cell Viability
In studies assessing cell viability, compounds structurally related to 1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene showed varying degrees of cytotoxicity against cancer cell lines. For instance, one derivative exhibited a significant reduction in cell viability at concentrations above 32 µM, indicating potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to 1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene:
| Compound Name | Structure Features | MIC (µM) | Biological Activity |
|---|---|---|---|
| 1,2-Dichloro-3-difluoromethoxy-4-fluorobenzene | Contains difluoromethoxy and halogens | TBD | Potential antibacterial/antitumor |
| MA-1156 (Fluoroarylbichalcophene) | Fluorinated structure | 16 | Strong antibacterial activity |
| MA-1115 (Fluoroarylbichalcophene) | Similar fluorination | 32 | Moderate antibacterial activity |
| 1-Bromo-4-chloro-2-(difluoromethyl)benzene | Bromine instead of fluorine | TBD | Antifungal properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
